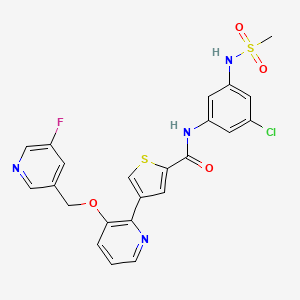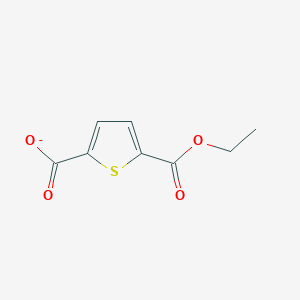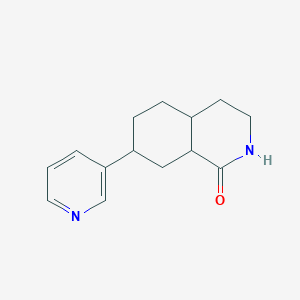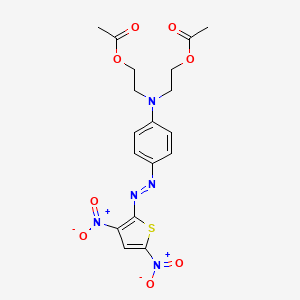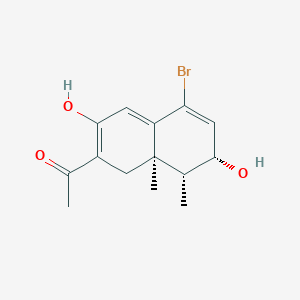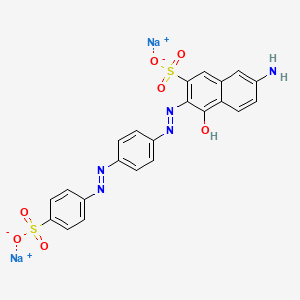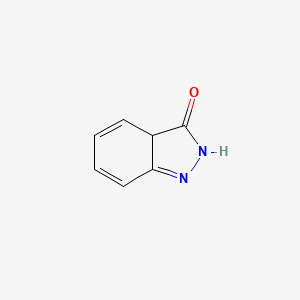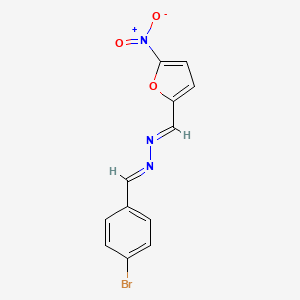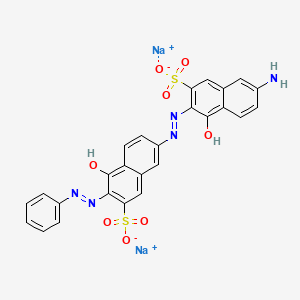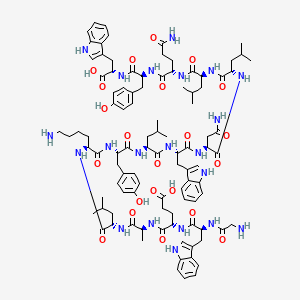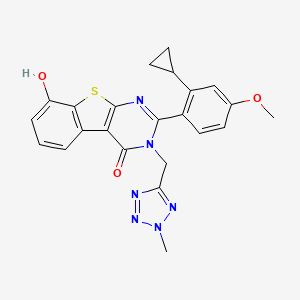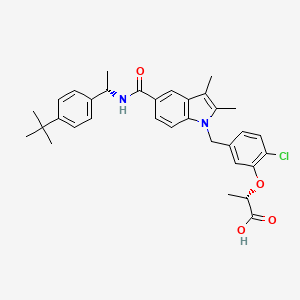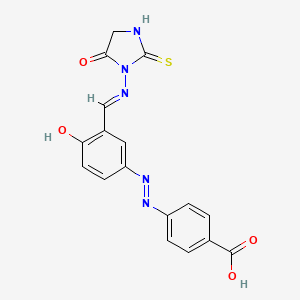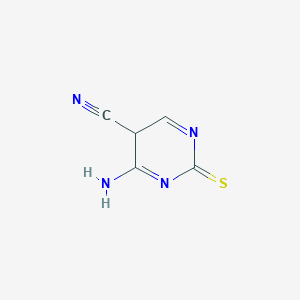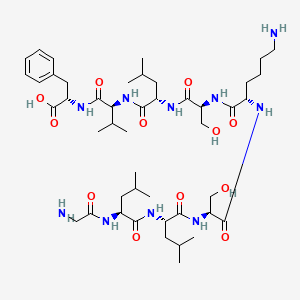
Mouse TREM-1 SCHOOL peptide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Mouse TREM-1 SCHOOL peptide involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The sequence of the peptide is Gly-Leu-Leu-Ser-Lys-Ser-Leu-Val-Phe. The synthesis starts with the attachment of the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids. Each amino acid is coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The purification of the peptide is typically achieved through high-performance liquid chromatography (HPLC), ensuring high purity suitable for research applications .
Analyse Chemischer Reaktionen
Types of Reactions
Mouse TREM-1 SCHOOL peptide primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions.
Common Reagents and Conditions
Coupling Reagents: DIC, HOBt
Cleavage Reagents: TFA, water, scavengers (e.g., triisopropylsilane)
Purification: HPLC
Major Products
The major product of the synthesis is the this compound itself, with a molecular weight of 963.17 g/mol and the formula C46H78N10O12 .
Wissenschaftliche Forschungsanwendungen
Mouse TREM-1 SCHOOL peptide has a wide range of scientific research applications:
Immunology: It is used to study the role of TREM-1 in immune responses, particularly in sepsis and inflammatory diseases.
Cancer Research: The peptide has shown antitumor effects in various cancer models, including lung cancer.
Infectious Diseases: It is used to investigate the modulation of immune responses in infectious diseases.
Neuroscience: Research has explored its role in central nervous system diseases.
Wirkmechanismus
Mouse TREM-1 SCHOOL peptide inhibits the interaction between TREM-1 and DAP-12, preventing the activation of downstream signaling pathways. TREM-1 is a transmembrane receptor that amplifies inflammatory responses by synergizing with Toll-like receptors (TLRs). The inhibition of TREM-1 signaling by the peptide reduces the production of pro-inflammatory cytokines and chemokines, thereby modulating the immune response .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nangibotide: A TREM-1 inhibitor currently in clinical trials for sepsis.
TREM-1 Fc Fusion Protein: Used in preclinical studies to block TREM-1 signaling.
Uniqueness
Mouse TREM-1 SCHOOL peptide is unique due to its ligand-independent mechanism of action. Unlike other inhibitors that block receptor-ligand interactions, this peptide directly targets the receptor’s signaling pathway, offering a novel approach to modulating immune responses .
Eigenschaften
Molekularformel |
C46H78N10O12 |
|---|---|
Molekulargewicht |
963.2 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C46H78N10O12/c1-25(2)18-31(49-37(59)22-48)40(61)51-32(19-26(3)4)41(62)55-35(23-57)43(64)50-30(16-12-13-17-47)39(60)54-36(24-58)44(65)52-33(20-27(5)6)42(63)56-38(28(7)8)45(66)53-34(46(67)68)21-29-14-10-9-11-15-29/h9-11,14-15,25-28,30-36,38,57-58H,12-13,16-24,47-48H2,1-8H3,(H,49,59)(H,50,64)(H,51,61)(H,52,65)(H,53,66)(H,54,60)(H,55,62)(H,56,63)(H,67,68)/t30-,31-,32-,33-,34-,35-,36-,38-/m0/s1 |
InChI-Schlüssel |
ZUSCLEXGEXGNHH-CKJCXVCBSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)CN |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


